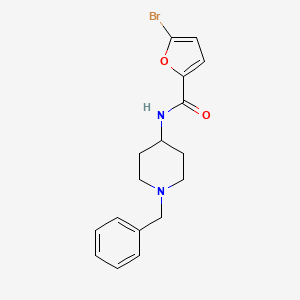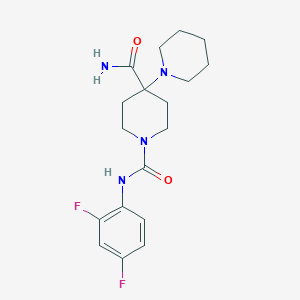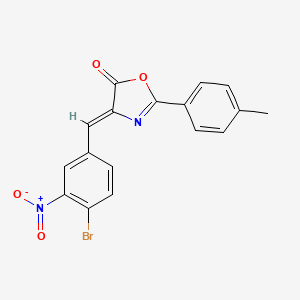![molecular formula C21H20Cl2N2O2 B4582724 N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B4582724.png)
N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide]
説明
Synthesis Analysis
The synthesis of compounds similar to N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide] often involves complex reactions that lead to the formation of specific molecular structures. For instance, Guo et al. (2015) describe the synthesis and crystal structure characterization of a compound with a detailed method involving NMR and HRMS spectroscopy, highlighting the intricate processes involved in creating such molecules (Guo et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds like N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide] is often elucidated using techniques such as X-ray crystallography, which reveals the precise arrangement of atoms within the molecule. The study by Guo et al. is an example where X-ray crystallography was used to investigate the absolute molecular configuration, providing insight into the molecule's spatial arrangement (Guo et al., 2015).
Chemical Reactions and Properties
Research into the chemical reactions and properties of acrylamide derivatives often focuses on their polymerization behavior and the resultant polymer's characteristics. For example, Moszner et al. (2007) explore the solution and bulk polymerization of acrylamide derivatives, offering insights into the kinetics and mechanisms that define their reactivity and the properties of the resulting polymers (Moszner et al., 2007).
Physical Properties Analysis
The physical properties of acrylamide derivatives, such as solubility, molecular weight, and aggregation behavior, are critical for understanding their behavior in various environments. Khakpour et al. (2015) discuss the synthesis, microstructural characterization, and hydrophobic intermolecular nano-aggregation behavior of acrylamide derivatives, shedding light on how these physical properties are influenced by molecular structure and composition (Khakpour et al., 2015).
Chemical Properties Analysis
Investigating the chemical properties of acrylamide derivatives includes studying their reactivity, polymerization kinetics, and interaction with other molecules. The work by Moszner et al. provides detailed information on the polymerization rate, activation energy, and reaction kinetics of acrylamide derivatives, contributing to a deeper understanding of their chemical behavior (Moszner et al., 2007).
科学的研究の応用
Controlled Radical Polymerization
Acrylamides, including structures similar to N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide], have been utilized in the controlled radical polymerization processes. For example, homopolymers of monosubstituted acrylamides with amino acid moieties have been synthesized using reversible addition-fragmentation chain transfer (RAFT) polymerization, demonstrating the ability to control polymerization effectively to achieve narrow polydispersity and controlled molecular weight products (Mori, Sutoh, & Endo, 2005).
Conducting Polymer Applications
The study of conducting polymer hole injection layers in polymer light-emitting devices has explored the use of acrylamide-based materials. These materials' work functions and film morphologies significantly influence device performance, highlighting the importance of acrylamide derivatives in electronic applications (Tengstedt et al., 2005).
Enhancement of Oil Recovery
Acrylamide polymers, including those structurally related to N,N'-1,3-propanediylbis[3-(3-chlorophenyl)acrylamide], have been characterized for enhanced oil recovery applications. The study of copolymers of acrylamide with various monomers has shown that these materials can improve compatibility with brine and offer shear resistance, important properties for oil recovery processes (Sabhapondit, Borthakur, & Haque, 2003).
Dental Applications
New monomers based on acrylamide structures have been developed for dental applications, showing the significance of such compounds in creating dental adhesives with strong bonding properties (Catel et al., 2009).
Hydrophobic Modification for Antifouling
Polysulfobetaines carrying zwitterionic side chains, which can be synthesized from acrylamide derivatives, demonstrate promising antifouling properties and hemocompatibility. This research underscores the potential of hydrophobically modified acrylamide copolymers in biomedical and environmental applications (Woodfield et al., 2014).
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-[3-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2O2/c22-18-6-1-4-16(14-18)8-10-20(26)24-12-3-13-25-21(27)11-9-17-5-2-7-19(23)15-17/h1-2,4-11,14-15H,3,12-13H2,(H,24,26)(H,25,27)/b10-8+,11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEFJEVKFZMPFK-GFULKKFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NCCCNC(=O)C=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NCCCNC(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,2'E)-N,N'-propane-1,3-diylbis[3-(3-chlorophenyl)prop-2-enamide] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-(1-benzyl-4-piperidinyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4582652.png)



![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)
![7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)

![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4582716.png)
![1-[6-(4-bromophenoxy)hexyl]pyrrolidine](/img/structure/B4582723.png)
![2-[4-(1H-benzimidazol-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4582739.png)
![N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4582742.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-2,4-dichlorobenzamide](/img/structure/B4582756.png)